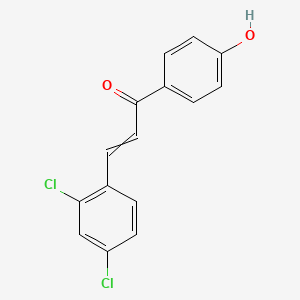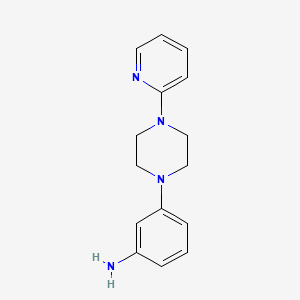![molecular formula C16H23Cl2N5Si B12539240 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, azido, and dichloro substituents, as well as a tris(1-methylethyl)silyl group
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Azido and Dichloro Groups: The azido and dichloro substituents are introduced through nucleophilic substitution reactions, often using azide salts and chlorinating agents.
Attachment of the Tris(1-methylethyl)silyl Group: The final step involves the silylation of the compound using tris(1-methylethyl)silyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The azido and dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silyl group can be hydrolyzed, releasing the active pyrrolo[2,3-b]pyridine core, which can interact with biological targets such as enzymes and receptors.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the azido, dichloro, and silyl groups, making it less reactive in certain chemical reactions.
1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-: This compound has fluorine substituents instead of chlorine, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different core structure, which can lead to different reactivity and applications.
The unique combination of azido, dichloro, and silyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- makes it particularly versatile and useful in various scientific applications.
属性
分子式 |
C16H23Cl2N5Si |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(5-azido-4,6-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H23Cl2N5Si/c1-9(2)24(10(3)4,11(5)6)23-8-7-12-13(17)14(21-22-19)15(18)20-16(12)23/h7-11H,1-6H3 |
InChI 键 |
HHXWZBJNZVMZTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)Cl)N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


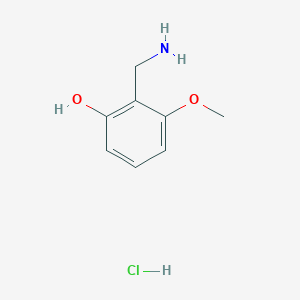
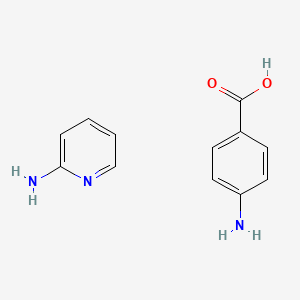

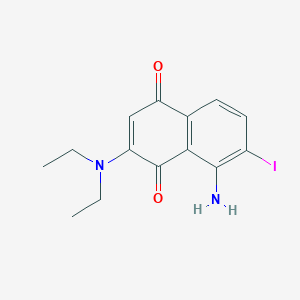
![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)

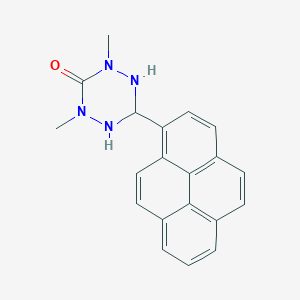
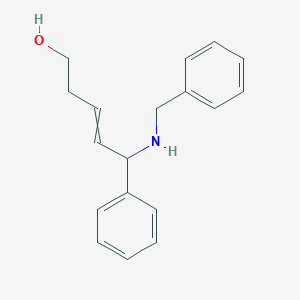
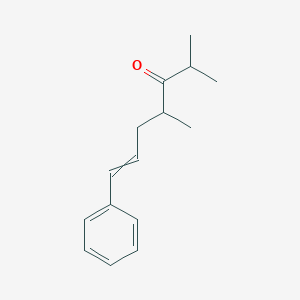
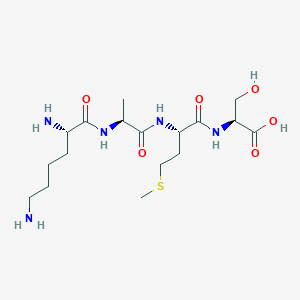
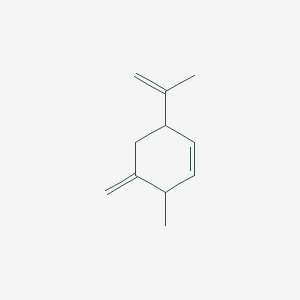
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
